![molecular formula C17H14N4O3 B286317 4-(Benzylamino)-5-nitro-2-phenylpyridazin-3-one](/img/structure/B286317.png)
4-(Benzylamino)-5-nitro-2-phenylpyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzylamino)-5-nitro-2-phenylpyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Mechanism of Action
The exact mechanism of action of 4-(Benzylamino)-5-nitro-2-phenylpyridazin-3-one is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, it has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division.
Biochemical and Physiological Effects:
4-(Benzylamino)-5-nitro-2-phenylpyridazin-3-one has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, this compound has been shown to possess anti-inflammatory, antifungal, and antibacterial properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-(Benzylamino)-5-nitro-2-phenylpyridazin-3-one is its potential as a new anticancer drug. However, there are also some limitations associated with this compound. For instance, its solubility in water is relatively low, which may limit its use in certain experiments. Moreover, the exact mechanism of action of this compound is not fully understood, which may hinder its development as a new drug.
Future Directions
There are several future directions for the research on 4-(Benzylamino)-5-nitro-2-phenylpyridazin-3-one. One of the most promising directions is to further investigate its anticancer activity and explore its potential as a new drug for the treatment of various types of cancer. Moreover, the development of new synthesis methods and the optimization of the existing methods can also lead to the discovery of new compounds with improved properties. Additionally, the investigation of the mechanism of action of this compound can provide insights into the development of new drugs with similar or improved activities.
Synthesis Methods
4-(Benzylamino)-5-nitro-2-phenylpyridazin-3-one can be synthesized using various methods. One of the most common methods involves the condensation of 2-amino-4-nitropyridine with benzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrazine hydrate to obtain the desired compound.
Scientific Research Applications
4-(Benzylamino)-5-nitro-2-phenylpyridazin-3-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, this compound has been shown to possess anti-inflammatory, antifungal, and antibacterial properties.
properties
Molecular Formula |
C17H14N4O3 |
---|---|
Molecular Weight |
322.32 g/mol |
IUPAC Name |
4-(benzylamino)-5-nitro-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C17H14N4O3/c22-17-16(18-11-13-7-3-1-4-8-13)15(21(23)24)12-19-20(17)14-9-5-2-6-10-14/h1-10,12,18H,11H2 |
InChI Key |
WOTVHGIKDWQERB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=C(C=NN(C2=O)C3=CC=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=NN(C2=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.